1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol
Overview
Description
1-(1,3-Benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol is a chemical compound that features a benzothiazole ring attached to a sulfanyl group, which is further connected to a methoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol typically involves the reaction of 2-mercaptobenzothiazole with 3-methoxypropan-2-ol under appropriate conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with the methoxypropanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted benzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing anticonvulsant and antimicrobial agents.
Material Science: As a precursor for synthesizing polymers and advanced materials.
Biological Research: As a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, including enzymes involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanol
- 3-(1,3-Benzothiazol-2-ylsulfanyl)propan-1-ol
- 1-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-ol
Uniqueness: 1-(1,3-Benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol is unique due to the presence of the methoxy group, which can influence its solubility and reactivity. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)-3-methoxypropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S2/c1-14-6-8(13)7-15-11-12-9-4-2-3-5-10(9)16-11/h2-5,8,13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZMTYNJHQZBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CSC1=NC2=CC=CC=C2S1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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